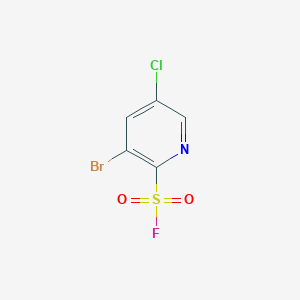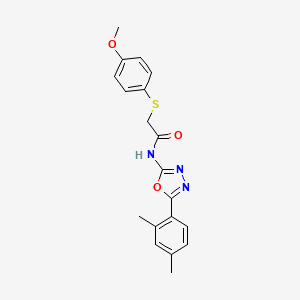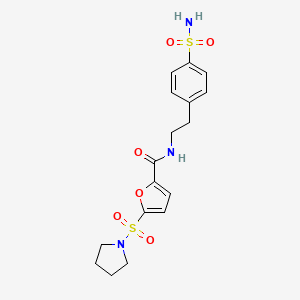
5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a pyrrolidinylsulfonyl group and a sulfamoylphenethyl group, making it a molecule of interest for its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the furan ring using pyrrolidine and a sulfonyl chloride, typically in the presence of a base like triethylamine.
Attachment of the Sulfamoylphenethyl Group: The final step involves the coupling of the sulfamoylphenethyl moiety to the furan ring, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under suitable conditions.
Substitution: The aromatic ring in the sulfamoylphenethyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Studies aim to elucidate its mechanism of action and optimize its efficacy and safety profile.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfamoyl groups are known to form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The furan ring may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(pyrrolidin-1-ylsulfonyl)-N-(4-aminophenethyl)furan-2-carboxamide: Similar structure but with an amino group instead of a sulfamoyl group.
5-(pyrrolidin-1-ylsulfonyl)-N-(4-methylphenethyl)furan-2-carboxamide: Contains a methyl group instead of a sulfamoyl group.
5-(pyrrolidin-1-ylsulfonyl)-N-(4-hydroxyphenethyl)furan-2-carboxamide: Features a hydroxy group instead of a sulfamoyl group.
Uniqueness
The presence of both the pyrrolidinylsulfonyl and sulfamoylphenethyl groups in 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide provides a unique combination of chemical functionalities. This dual functionality allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c18-27(22,23)14-5-3-13(4-6-14)9-10-19-17(21)15-7-8-16(26-15)28(24,25)20-11-1-2-12-20/h3-8H,1-2,9-12H2,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVPTCHHYKZTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole](/img/structure/B2899515.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2899517.png)
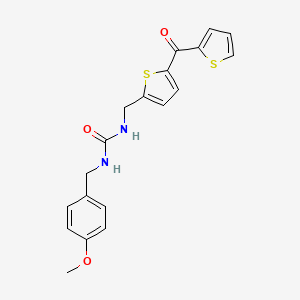
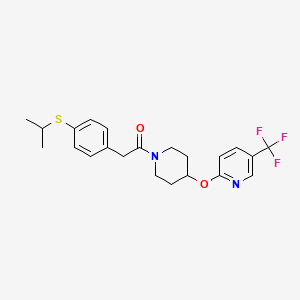
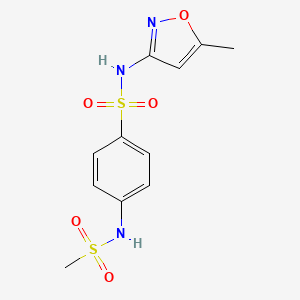
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2899523.png)
![N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B2899525.png)


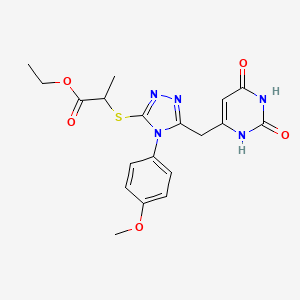
![(2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2899530.png)
![6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2899533.png)
